molecular formula C27H26FN3O4S2 B2362288 (Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865163-06-0

(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2362288
CAS No.: 865163-06-0
M. Wt: 539.64
InChI Key: LDJNGNTVHSPPTG-OHYPFYFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C27H26FN3O4S2 and its molecular weight is 539.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research in the field of organic synthesis has led to the development of various compounds with potential therapeutic applications. For instance, Patel et al. (2009) synthesized fluoro substituted benzothiazoles and quinazolinyl imidazole derivatives, which were then evaluated for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009). Similarly, the synthesis of quinazoline derivatives aiming to discover hybrid molecules as diuretic and antihypertensive agents demonstrates the potential of such compounds in addressing cardiovascular diseases (Rahman et al., 2014). These studies underscore the importance of synthetic chemistry in developing new compounds with varied biological activities.

Biological Activities and Pharmacological Screening

Compounds related to the specified molecule have been investigated for a range of pharmacological effects. The study by Jagtap et al. (2010) on fluoro substituted sulphonamide benzothiazoles for antimicrobial screening highlights the antimicrobial potential of these compounds, suggesting their usefulness in combating bacterial and fungal infections (Jagtap et al., 2010). Another notable study by Shao et al. (2014) discovered novel PI3K inhibitors with anticancer activity, further emphasizing the role of such compounds in cancer research (Shao et al., 2014).

Imaging and Diagnostic Applications

Moreover, compounds with structural similarities have been used in imaging applications, as demonstrated by Tu et al. (2007), who developed fluorine-18-labeled benzamide analogs for imaging the sigma2 receptor status of solid tumors with positron emission tomography (Tu et al., 2007). This highlights the compound's potential utility in diagnostic imaging and cancer detection.

Mechanism of Action

Target of Action:

Atuzaginstat primarily targets a specific enzyme or protein within the body. Unfortunately, detailed information about its exact target remains elusive. Ongoing clinical trials are investigating its potential therapeutic effects in alzheimer’s disease .

Action Environment:

Environmental factors, such as pH, temperature, and co-administered drugs, can impact Atuzaginstat’s efficacy and stability. Unfortunately, specific details are scarce.

Remember, Atuzaginstat is still under investigation, and our understanding may evolve as more data emerge. Stay curious, and let’s keep an eye on the scientific updates! 🧪🔬 .

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN3O4S2/c1-2-35-16-15-31-24-12-9-22(28)17-25(24)36-27(31)29-26(32)20-7-10-23(11-8-20)37(33,34)30-14-13-19-5-3-4-6-21(19)18-30/h3-12,17H,2,13-16,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDJNGNTVHSPPTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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